molecular formula C17H13N3O3S B2473725 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 946202-61-5

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2473725
CAS RN: 946202-61-5
M. Wt: 339.37
InChI Key: KJIROVJTAHVXBE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide (BTFA) is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicine and biochemistry. BTFA is a heterocyclic compound that contains a benzothiazole ring, a furan ring, and an isoxazole ring, which gives it unique properties and potential applications.

Scientific Research Applications

Synthesis and Reactivity

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide and its derivatives have been a focus in the synthesis of novel heterocyclic compounds. Aleksandrov et al. (2017) detailed the synthesis of related compounds through electrophilic substitution reactions, highlighting the chemical reactivity and potential for further chemical modifications of this class of compounds (Aleksandrov & El’chaninov, 2017).

Biological Study and Potential as EGFR Inhibitors

Patel et al. (2015) explored the antibacterial and antifungal activities of derivatives of this compound, showing potential for medical and pharmacological applications (Patel, Patel, & Shah, 2015). Additionally, Zhang et al. (2017) investigated the cytotoxicity of benzo[d]thiazole-2-carboxamide derivatives against various cancer cell lines, suggesting their role as potential epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017).

Antimicrobial Activity

Çakmak et al. (2022) synthesized a thiazole-based heterocyclic amide derivative and evaluated its antimicrobial activity. The study indicated that these compounds might be effective against a range of microorganisms, hinting at their potential in antimicrobial treatments (Çakmak et al., 2022).

Role in Supramolecular Gelators

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, including compounds structurally related to this compound. These compounds exhibited interesting gelation behavior, contributing to the understanding of molecular interactions in supramolecular chemistry (Yadav & Ballabh, 2020).

Adenosine Receptors Selectivity

Inamdar et al. (2013) conducted studies on benzamide and furamide analogues, finding crucial roles for these compounds in adenosine receptor affinity. This research provides insights into the selective targeting of adenosine receptors, which is significant in pharmacology and biochemistry (Inamdar et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-9-14(19-23-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIROVJTAHVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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